![molecular formula C10H20Cl2N2S2 B1422409 1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride CAS No. 1221792-22-8](/img/structure/B1422409.png)
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride
Overview
Description
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride (DTDDC) is a cyclic dithiocarboxylic acid derivative that has been studied for its potential applications in scientific research. It is a unique molecule, composed of two condensed five-membered rings and two condensed seven-membered rings, that show great promise for a range of applications. DTDDC has been found to be a highly stable compound, and due to its unique structure and properties, it has the potential to be used in a variety of ways in scientific research.
Scientific Research Applications
Synthesis and Characterization
Synthesis of 1,9-Dithia-4,12-diazadispiro[4.2.4.2.5]tetradecane Derivatives : Walker et al. (2012) discuss the synthesis of [14]aneN2S2 ligands, which are related to 1,9-Dithia-4,12-diazadispiro compounds. They present the crystal structures of these ligands, indicating a focus on the structural aspects of such compounds (Walker et al., 2012).
Polymer Synthesis Utilizing Spirothiazolidinone Structures : Abdel-Rahman et al. (2016) describe the synthesis of spirothiazolidinone polymers by polycondensation, using a compound structurally similar to 1,9-Dithia-4,12-diazadispiro. These polymers were characterized for their thermal and morphological properties and tested for anti-inflammatory activities (Abdel-Rahman, Hussein, & Hussein, 2016).
Intramolecular Functionalization for Synthesis of Diazadispirocycles : Yokoe et al. (2020) discuss the synthesis of 1,9-diazadispiro[4.2.48.25]tetradecatrienes, which are structurally related to the compound . They focus on the diastereoselective synthesis and product diversification, showing the potential of these compounds in creating bioactive natural products (Yokoe et al., 2020).
Structural and Chemical Properties
Crystal Structure Analysis : Studies like that of Ju Yong & Tse (1988) on related compounds, such as 1,6,9,13-Tetraoxadispiro[4.2.4.2]tetradecane-2,10-dione, offer insights into the crystal structures of dispirocyclic compounds. This kind of research helps understand the molecular arrangement and bonding in similar compounds (Ju Yong & Tse, 1988).
Macrocyclic Ligand Design : Research by Kimura et al. (1991) on designing macrocyclic ligands with thia and amide donors provides context for understanding how similar structures, like 1,9-Dithia-4,12-diazadispiro, can function as ligands in complexation reactions (Kimura et al., 1991).
Applications in Chemistry
- Antimalarial Activity of Related Compounds : Studies like that of McCullough et al. (2000) on methyl-substituted dispiro-1,2,4,5-tetraoxanes demonstrate the potential biological activity of spirocyclic compounds. Though not directly on 1,9-Dithia-4,12-diazadispiro, this research indicates possible applications in medicinal chemistry (McCullough et al., 2000).
properties
IUPAC Name |
4,12-dithia-1,9-diazadispiro[4.2.48.25]tetradecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S2.2ClH/c1-2-10(12-6-8-14-10)4-3-9(1)11-5-7-13-9;;/h11-12H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDMPIDQIKBPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13NCCS3)NCCS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)

![ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B1422331.png)
![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)
![Tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1422333.png)
![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)
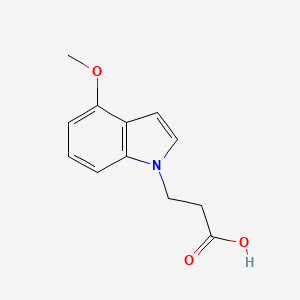
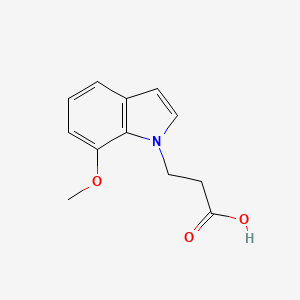
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
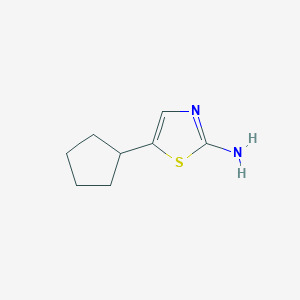
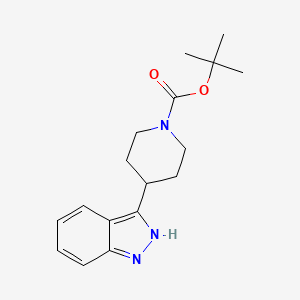
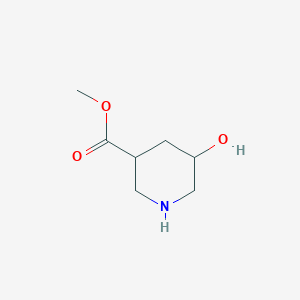
![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)